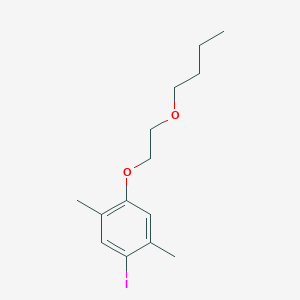![molecular formula C19H14BrN5O2 B12629943 N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B12629943.png)
N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[3-(4-bromofenil)[1,2,4]triazolo[4,3-b]piridazin-6-il]oxi}fenil)acetamida es un compuesto orgánico complejo que pertenece a la clase de las triazolopiridazinas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N-(4-{[3-(4-bromofenil)[1,2,4]triazolo[4,3-b]piridazin-6-il]oxi}fenil)acetamida normalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles.Los reactivos comunes utilizados en estas reacciones incluyen bromo, anhídrido acético y diversos catalizadores para facilitar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, la selección de alta productividad de catalizadores y técnicas avanzadas de purificación como la cromatografía y la cristalización .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-{[3-(4-bromofenil)[1,2,4]triazolo[4,3-b]piridazin-6-il]oxi}fenil)acetamida se somete a diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y Condiciones Comunes
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como diclorometano, etanol y dimetilsulfóxido, junto con los catalizadores adecuados y el control de la temperatura para garantizar la ruta de reacción deseada .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede dar lugar a derivados hidroxilados, mientras que la reducción puede producir derivados de amina .
Aplicaciones Científicas De Investigación
N-(4-{[3-(4-bromofenil)[1,2,4]triazolo[4,3-b]piridazin-6-il]oxi}fenil)acetamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se investiga por su potencial como compuesto bioactivo con propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, incluido su uso como candidato a fármaco para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo de acción de N-(4-{[3-(4-bromofenil)[1,2,4]triazolo[4,3-b]piridazin-6-il]oxi}fenil)acetamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en la inflamación o la progresión del cáncer .
Comparación Con Compuestos Similares
Compuestos Similares
- N-(4-bromofenil)-2-(1,2,4-triazolo[3,4-b][1,3]benzotiazol-3-iltio)acetamida
- 2-{[6-(4-bromofenil)[1,2,4]triazolo[4,3-b]piridazin-3-il]sulfanil}-N-[2-(trifluorometil)fenil]acetamida
Singularidad
N-(4-{[3-(4-bromofenil)[1,2,4]triazolo[4,3-b]piridazin-6-il]oxi}fenil)acetamida destaca por su combinación única de características estructurales, que incluyen el anillo triazólico y la parte piridazinilo. Esta estructura única contribuye a su reactividad química distintiva y a sus posibles actividades biológicas.
Propiedades
Fórmula molecular |
C19H14BrN5O2 |
|---|---|
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
N-[4-[[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]phenyl]acetamide |
InChI |
InChI=1S/C19H14BrN5O2/c1-12(26)21-15-6-8-16(9-7-15)27-18-11-10-17-22-23-19(25(17)24-18)13-2-4-14(20)5-3-13/h2-11H,1H3,(H,21,26) |
Clave InChI |
NLORBCWSVNVXLE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OC2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


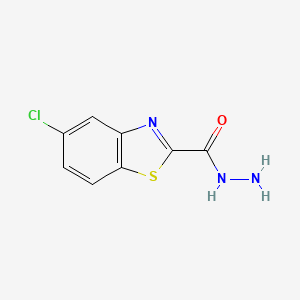
![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-](/img/structure/B12629875.png)
![Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B12629879.png)
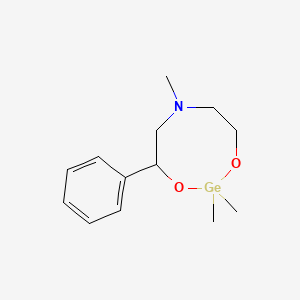
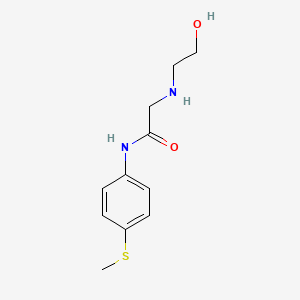
![Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629888.png)

![4-[(2,4-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12629898.png)
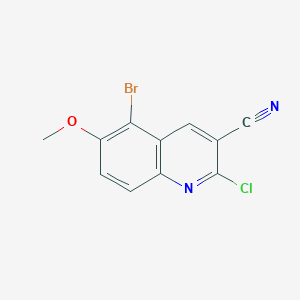

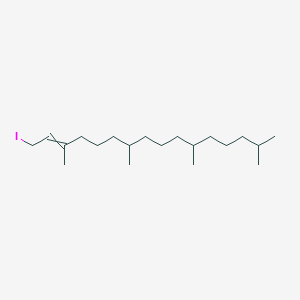
![2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12629919.png)
![3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12629927.png)
